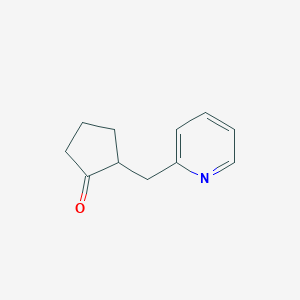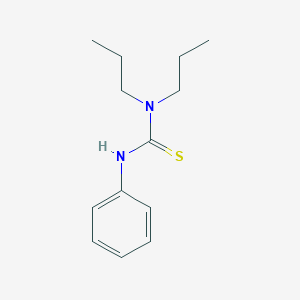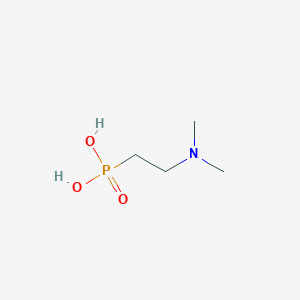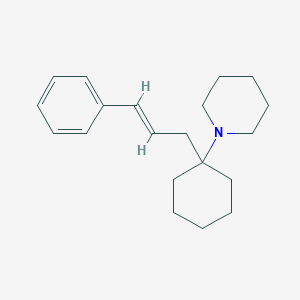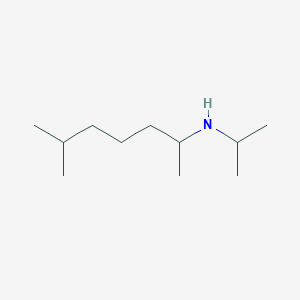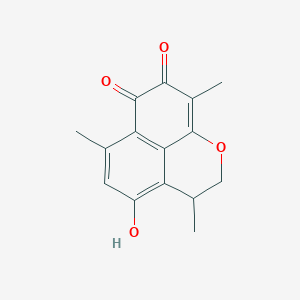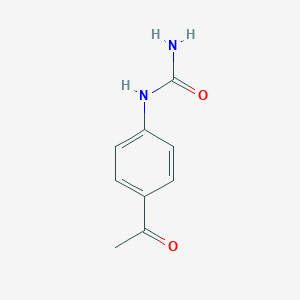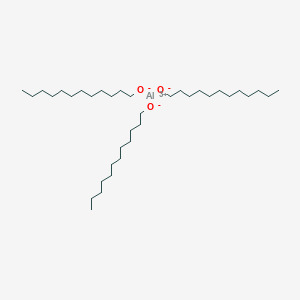![molecular formula C19H26N2O B081572 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- CAS No. 14058-65-2](/img/structure/B81572.png)
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole and has a unique structure that makes it an interesting subject of study.
Wissenschaftliche Forschungsanwendungen
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- has been studied for its potential applications in several areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of several types of cancer cells.
Wirkmechanismus
The mechanism of action of 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of several enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- can have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also shown that this compound can modulate the activity of several signaling pathways that are involved in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of several types of cancer cells and can be used as a potential therapeutic agent for cancer treatment. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-. One of the most promising directions is the development of this compound as a potential therapeutic agent for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the development of new and more efficient synthesis methods for this compound could greatly facilitate its use in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between indole and 2,3-epoxy-1-propanol. This reaction results in the formation of a diol intermediate, which is then converted into the target compound through a series of reactions involving reduction, dehydration, and cyclization.
Eigenschaften
CAS-Nummer |
14058-65-2 |
|---|---|
Produktname |
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- |
Molekularformel |
C19H26N2O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indol-2-ylmethyl)butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)9-14-10-18-19-16(7-8-21(18)11-14)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3 |
InChI-Schlüssel |
SGCIIKPMNZUKMT-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
Kanonische SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
Synonyme |
β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



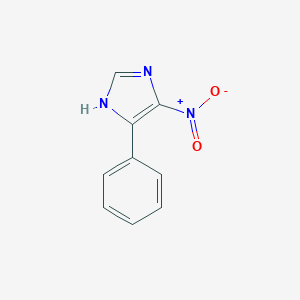

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)

